molecular formula C26H22FN5O2 B12126895 2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12126895
M. Wt: 455.5 g/mol
InChI Key: YAUUEHZEVYKDMR-UHFFFAOYSA-N
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Description

2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a dicarbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Fluorophenyl and Methoxyphenyl Groups: These groups can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Products may include quinones or nitro derivatives.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.

Medicine

    Drug Development: The compound’s structure suggests potential as a therapeutic agent, particularly in oncology and neurology.

    Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may serve as a precursor for agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-b]quinoxaline core is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(3-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in 2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it potentially more effective in biological systems and more suitable for drug development.

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Properties

Molecular Formula

C26H22FN5O2

Molecular Weight

455.5 g/mol

IUPAC Name

2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H22FN5O2/c1-34-19-11-9-16(10-12-19)13-14-29-26(33)22-23-25(31-21-8-3-2-7-20(21)30-23)32(24(22)28)18-6-4-5-17(27)15-18/h2-12,15H,13-14,28H2,1H3,(H,29,33)

InChI Key

YAUUEHZEVYKDMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)F)N

Origin of Product

United States

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